molecular formula C13H13ClN2O B13854472 1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone

1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone

Cat. No.: B13854472
M. Wt: 248.71 g/mol
InChI Key: CHRZBFUEAGRVPE-UHFFFAOYSA-N
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Description

1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone is a chemical compound with the molecular formula C11H10ClN3O and a molecular weight of 235.67 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and a methyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone involves several steps. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with 5-methylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then treated with an acylating agent, such as acetyl chloride or acetic anhydride, to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol, dichloromethane), catalysts (e.g., palladium on carbon, copper sulfate), and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with receptors in the nervous system, potentially affecting neurotransmission and exhibiting neuroprotective properties .

Comparison with Similar Compounds

1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

1-[1-[(3-chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone

InChI

InChI=1S/C13H13ClN2O/c1-9-13(10(2)17)7-15-16(9)8-11-4-3-5-12(14)6-11/h3-7H,8H2,1-2H3

InChI Key

CHRZBFUEAGRVPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC2=CC(=CC=C2)Cl)C(=O)C

Origin of Product

United States

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